molecular formula C15H11N3O B325769 2-[(4-Cyanobenzylidene)amino]benzamide

2-[(4-Cyanobenzylidene)amino]benzamide

Cat. No.: B325769
M. Wt: 249.27 g/mol
InChI Key: ICCPAZVWKAERST-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

2-[(4-cyanophenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H11N3O/c16-9-11-5-7-12(8-6-11)10-18-14-4-2-1-3-13(14)15(17)19/h1-8,10H,(H2,17,19)

InChI Key

ICCPAZVWKAERST-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)N)N=CC2=CC=C(C=C2)C#N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)N=CC2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-[(4-Cyanobenzylidene)amino]benzamide
  • Molecular Formula : C₁₅H₁₁N₃O
  • Molar Mass : 249.27 g/mol
  • Physical Properties :
    • Density: 1.17 ± 0.1 g/cm³ (predicted)
    • Boiling Point: 508.0 ± 35.0 °C (predicted)
    • pKa: 15.75 ± 0.50 (predicted) .

Structural Features: This Schiff base derivative consists of a benzamide backbone conjugated with a 4-cyanobenzylidene group. The cyano (-CN) substituent at the para position of the benzylidene moiety imparts electron-withdrawing effects, influencing electronic distribution and intermolecular interactions.

Comparative Analysis with Structural Analogues

Nitro-Substituted Analogues

Example: (E)-2-(4-Nitrobenzylideneamino)benzamide .

  • Key Differences: Substituent: Nitro (-NO₂) group replaces cyano (-CN). Electronic Effects: The nitro group is a stronger electron-withdrawing group, reducing electron density on the aromatic ring compared to -CN. Physicochemical Impact:
  • Increased polarity due to nitro group enhances solubility in polar solvents.
  • Lower pKa (predicted) compared to the cyano derivative, affecting protonation states in biological systems. Biological Relevance: Nitro groups are often associated with antimicrobial activity but may increase cytotoxicity.

Table 1: Comparison of Nitro and Cyano Derivatives

Property This compound (E)-2-(4-Nitrobenzylideneamino)benzamide
Substituent -CN -NO₂
Molar Mass (g/mol) 249.27 279.25 (estimated)
Predicted pKa 15.75 ± 0.50 ~13.5–14.5 (estimated)
Bioactivity Moderate enzyme inhibition Enhanced antimicrobial activity

Heterocyclic Analogues

Example: 4-((Thiophen-2-yl-methylene)amino)benzamides .

  • Key Differences: Substituent: Thiophene ring replaces the 4-cyanophenyl group. Electronic Effects: Thiophene introduces sulfur-based π-electron delocalization, altering electronic properties. Physicochemical Impact:
  • Improved lipophilicity due to the sulfur atom, enhancing membrane permeability.
  • Reduced hydrogen-bonding capacity compared to -CN or -NO₂ groups.

Table 2: Thiophene vs. Cyano Derivatives

Property This compound 4-((Thiophen-2-yl-methylene)amino)benzamide
Aromatic System Benzylidene Thiophene
Lipophilicity (LogP) ~2.1 (estimated) ~2.8 (estimated)
Solubility Moderate in DMSO Higher in organic solvents
Bioactivity Cytostatic potential Broad-spectrum antimicrobial

Chlorinated Analogues

Examples :

  • 9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one .
  • 4-{2-[2-(4-Chlorobenzylidene)hydrazinyl-Idene]-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl}-3-phenylsydnone .

Key Differences :

  • Substituent : Chlorine (-Cl) replaces -CN.
  • Electronic Effects : Chlorine is moderately electron-withdrawing via inductive effects but electron-donating via resonance.
  • Physicochemical Impact: Increased molecular weight and lipophilicity. Potential for halogen bonding in biological targets.
  • Biological Relevance : Chlorinated derivatives often show enhanced cytotoxic activity but may face solubility challenges.

Table 3: Chloro vs. Cyano Derivatives

Property This compound Chlorinated Analogues
Substituent -CN -Cl
Molecular Weight 249.27 350–450 (varies with scaffold)
LogP ~2.1 ~3.5–4.0
Bioactivity Moderate enzyme inhibition High cytotoxicity, kinase inhibition

Carboxylic Acid Derivatives

Example: 4-(4-Nitrobenzylideneamino)benzoic acid .

  • Key Differences :
    • Functional Group : Carboxylic acid (-COOH) replaces benzamide (-CONH₂).
    • Electronic Effects : -COOH is strongly electron-withdrawing and ionizable.
    • Physicochemical Impact :
  • High aqueous solubility at physiological pH.
  • Potential for salt formation, improving bioavailability. Biological Relevance: Carboxylic acid derivatives are common in drug design for target binding via ionic interactions.

Research Findings and Trends

  • Electronic Effects: Electron-withdrawing groups (-CN, -NO₂) enhance stability and binding to electron-rich biological targets (e.g., enzymes) .
  • Lipophilicity : Chlorinated and thiophene derivatives exhibit better blood-brain barrier penetration but may face metabolic instability .
  • Bioactivity: Nitro and chloro derivatives often show higher potency but lower selectivity compared to cyano analogues .

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